Solubility Profile and Physical Form Differentiation: N-Boc-Acivicin vs. Acivicin
N-tert-Butoxycarbonyl Acivicin exhibits a fundamentally distinct solubility profile and physical state compared to the parent compound Acivicin. While Acivicin is a water-soluble crystalline solid with reported aqueous solubility of 10–18 mg/mL , Boc-Acivicin is a light yellow oil that is insoluble in water but freely soluble in organic solvents including chloroform, dichloromethane, DMSO, and ethyl acetate . This difference precludes the use of the parent compound in organic-phase reactions or as a protected intermediate in peptide couplings, where the free amine would interfere with activation chemistry.
| Evidence Dimension | Solubility and Physical Form |
|---|---|
| Target Compound Data | Oil; soluble in CHCl3, CH2Cl2, DMSO, EtOAc; insoluble in water |
| Comparator Or Baseline | Acivicin (free amine): Solid powder; soluble in water (10–18 mg/mL) |
| Quantified Difference | Qualitative: Target compound is water-insoluble organic oil; comparator is water-soluble crystalline solid |
| Conditions | Room temperature; standard laboratory solvents |
Why This Matters
For synthetic chemists and procurement specialists, the physical form (oil vs. solid) and solvent compatibility dictate handling, storage, and reaction medium selection—substituting with Acivicin would cause precipitation in organic media and premature reactivity in aqueous steps.
